Etoperidone

Catalog No.
S576415
CAS No.
52942-31-1
M.F
C19H28ClN5O
M. Wt
377.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoperidone

CAS Number

52942-31-1

Product Name

Etoperidone

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one

Molecular Formula

C19H28ClN5O

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3

InChI Key

IZBNNCFOBMGTQX-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl

Synonyms

(1,3-(4-m-chlorophenyl-1-piperazinyl)propyl)-3,4-diethyl-delta(2)-1,2,4-triazolin-5-one, etoperidone, etoperidone monohydrochloride

Canonical SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl

Etoperidone is a member of piperazines.
Etoperidone is an atypical antidepressant introduced in Europe in 1977. It is a phenylpiperazine-substituted triazole derivative with a composition that classifies it as an analog of tradozone and presents a similar pharmacological profile. Etoperidone was developed by Angelini Francesco ACRAF.

Etoperidone is an atypical antidepressant that was introduced in Europe in 1977. It belongs to the class of phenylpiperazine derivatives and is chemically related to trazodone and nefazodone. The compound is primarily recognized for its dual action as a serotonin antagonist and reuptake inhibitor, which positions it as a serotonin antagonist and reuptake inhibitor (SARI). Its chemical formula is C19H28ClN5OC_{19}H_{28}ClN_{5}O with a molar mass of approximately 377.92 g/mol .

The metabolism of etoperidone involves multiple pathways, primarily through cytochrome P450 enzymes. Key reactions include:

  • Alkyl Oxidation: Contributes to the formation of various metabolites.
  • Piperazinyl Oxidation: Involves modifications at the piperazine ring.
  • N-Dealkylation: Leads to the removal of alkyl groups from nitrogen.
  • Phenyl Hydroxylation: Introduces hydroxyl groups onto the phenyl ring.
  • Conjugation: Results in the formation of conjugated metabolites that are more water-soluble .

Etoperidone is extensively metabolized, producing over 21 different metabolites detectable in plasma, urine, and feces, with less than 0.01% of the original compound excreted unchanged .

Etoperidone exhibits a unique pharmacological profile:

  • Serotonin Receptors: It acts as an antagonist at the 5-HT2A receptor and an agonist at the 5-HT2C receptor, influencing serotonergic transmission.
  • Adrenergic Receptors: The compound also antagonizes alpha-1 and alpha-2 adrenergic receptors, contributing to its sedative effects.
  • Dopamine Receptors: It has a relatively weak affinity for dopamine D2 receptors .

Clinical studies suggest that etoperidone can modulate serotonergic activity, making it potentially useful as a hallucinogen antidote by blocking effects from substances like psilocybin and lysergic acid diethylamide (LSD) .

Etoperidone can be synthesized through several chemical pathways. The general synthetic route involves:

  • Formation of the Piperazine Ring: Starting from chlorinated phenyl compounds.
  • Triazole Derivative Formation: Involves cyclization reactions to create the triazole structure.
  • Final Modifications: Alkylation and oxidation steps to achieve the final compound structure.

The synthesis typically requires careful control of reaction conditions to ensure high yield and purity of etoperidone .

Originally developed as an antidepressant, etoperidone has been studied for various applications:

  • Antidepressant Therapy: Primarily aimed at treating depression due to its serotonergic activity.
  • Potential Hallucinogen Antidote: Its ability to block serotonergic effects may provide therapeutic avenues in managing hallucinogen-related toxicity .
  • Research Tool: Used in pharmacological studies to understand serotonergic systems and receptor interactions .

Despite its potential, etoperidone has been withdrawn from many markets due to tolerability issues associated with its cardiovascular effects .

Etoperidone interacts with various neurotransmitter systems:

  • Serotonin Transporter: Moderate inhibition (K_i = 890 nM) suggests potential for serotonin reuptake inhibition.
  • Norepinephrine Transporter: Higher inhibition (K_i = 20,000 nM), indicating less potency compared to serotonin transporters.
  • Dopamine Transporter: Very weak affinity (K_i = 52,000 nM) suggests minimal impact on dopaminergic systems.

These interactions highlight etoperidone's role in modulating neurotransmitter levels, particularly serotonin .

Etoperidone shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundSimilarityUnique Features
TrazodonePhenylpiperazine structurePrimarily a serotonin reuptake inhibitor
NefazodoneRelated chemical structureMore selective for serotonin receptors
FluvoxamineAntidepressant propertiesSelective serotonin reuptake inhibitor
SertralineAntidepressant effectsStronger selectivity for serotonin transport

Etoperidone's unique biphasic action on serotonin transmission distinguishes it from these compounds, making it a subject of interest in pharmacological research despite its withdrawal from clinical use .

Etoperidone, systematically named 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride, has the molecular formula C₁₉H₂₈ClN₅O and a molecular weight of 377.92 g/mol. Its hydrochloride salt form (C₁₉H₂₉Cl₂N₅O) increases solubility and stability, with a molecular weight of 414.37 g/mol. The compound’s International Nonproprietary Name (INN) was established in 1977, and it is also recognized by developmental codes such as ST-1191 and McN-A-2673-11.

Chemical Taxonomy

Etoperidone belongs to the phenylpiperazine class, characterized by a piperazine ring linked to a chlorophenyl group. Its structural framework includes:

  • A triazole ring substituted with ethyl groups at positions 3 and 4.
  • A 3-chlorophenylpiperazine moiety connected via a propyl chain.
    This configuration places etoperidone within the broader category of heterocyclic antidepressants, sharing pharmacological similarities with trazodone and nefazodone.

Table 1: Key Chemical Identifiers of Etoperidone

PropertyValueSource
CAS Registry Number52942-31-1 (base); 57775-22-1 (HCl)
IUPAC Name2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Molecular FormulaC₁₉H₂₈ClN₅O
Percent CompositionC 60.39%, H 7.47%, Cl 9.38%, N 18.53%, O 4.23%

Structural Classification as a Phenylpiperazine-Substituted Triazole

Etoperidone belongs to the phenylpiperazine class of compounds, characterized by the presence of a piperazine ring system substituted with a phenyl group [1] [2] [4]. The molecular formula of etoperidone is C19H28ClN5O, with a molecular weight of 377.92 grams per mole, establishing its position as a mid-sized pharmaceutical molecule with significant structural complexity [30] [31] [32]. The compound's International Union of Pure and Applied Chemistry name is 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, reflecting its detailed structural architecture [30] [31].

The triazole component of etoperidone specifically represents a 1,2,4-triazole substitution pattern, distinguishing it from other triazole isomers [23] [24] [25]. The 1,2,4-triazole ring system consists of a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms, with the nitrogen atoms positioned at the 1, 2, and 4 positions of the ring [23] [24]. This particular triazole configuration exhibits enhanced stability compared to other azole arrangements and provides specific pharmacological properties through its interaction with biological targets [25].

The phenylpiperazine moiety in etoperidone features a 3-chlorophenyl substitution, which significantly influences the compound's pharmacological profile [2] [4] [29]. The piperazine ring system serves as a crucial pharmacophore element, providing structural rigidity and specific spatial orientation that facilitates interaction with neurotransmitter receptors and transporters [26] [29]. The 3-chloro substitution on the phenyl ring enhances the compound's binding affinity for specific receptor subtypes and modulates its overall pharmacokinetic properties [2] [4].

Chemical PropertyValue
Molecular FormulaC19H28ClN5O [30]
Molecular Weight377.92 g/mol [31]
CAS Registry Number52942-31-1 [30]
Physical AppearanceLiquid [31]
Melting Point (Hydrochloride Salt)197-198°C [31]
Boiling Point230°C (at 0.5 mmHg) [31]
SolubilityHighly soluble in water and alcohol [31]

The structural classification of etoperidone as a phenylpiperazine-substituted triazole places it within a specific subset of heterocyclic compounds that exhibit particular pharmacological characteristics [1] [2]. The combination of the piperazine and triazole ring systems creates a molecular architecture that enables selective interaction with multiple neurotransmitter systems, particularly serotonergic pathways [4]. This structural framework provides the foundation for etoperidone's mechanism of action as both a receptor antagonist and reuptake inhibitor [1] [4].

The triazole substitution pattern in etoperidone contributes to the compound's metabolic stability and pharmacokinetic properties [16] [25]. The 1,2,4-triazole ring system exhibits resistance to metabolic degradation compared to other heterocyclic structures, contributing to the compound's extended half-life and sustained pharmacological activity [16] [25]. The diethyl substitutions at positions 4 and 5 of the triazole ring further modulate the compound's physicochemical properties and influence its distribution and elimination characteristics [16].

Chemical Relationship to Trazodone and Other Triazole Derivatives

Etoperidone exhibits significant structural and pharmacological relationships to trazodone, representing an evolutionary development within the triazole-containing antidepressant class [1] [2] [15]. Both compounds share the fundamental phenylpiperazine-triazole architecture, but differ in specific structural modifications that influence their pharmacological profiles [1] [15]. Trazodone, with the molecular formula C19H22ClN5O, shares the core structural elements with etoperidone while exhibiting distinct differences in substitution patterns and molecular weight [15].

The chemical relationship between etoperidone and trazodone extends beyond structural similarity to encompass shared metabolic pathways and pharmacological mechanisms [14] [16] [18]. Both compounds undergo extensive hepatic metabolism through cytochrome P450 pathways, particularly CYP3A4, resulting in the formation of similar metabolite profiles [14] [18]. The major metabolite of both etoperidone and trazodone is meta-chlorophenylpiperazine, which contributes significantly to the overall pharmacological activity of both parent compounds [2] [14] [16].

Nefazodone represents another important member of the triazole derivative family, characterized as an alpha-phenoxyl derivative of etoperidone [17]. This structural relationship demonstrates the systematic medicinal chemistry approach employed in developing this class of compounds, with nefazodone representing a further refinement of the etoperidone molecular template [17]. The progression from etoperidone to nefazodone illustrates efforts to optimize the pharmacological profile while maintaining the fundamental triazole-phenylpiperazine architecture [17].

Receptor/TransporterEtoperidone Ki (nM)Activity Type
5-HT2A receptor36 [2]Antagonist
α1-adrenergic receptor38 [2]Antagonist
5-HT1A receptor85 [2]Antagonist/Partial agonist
α2-adrenergic receptor570 [2]Antagonist
Serotonin transporter890 [2]Inhibitor
Norepinephrine transporter20,000 [2]Inhibitor
Dopamine transporter52,000 [2]Inhibitor

The pharmacological relationships among etoperidone, trazodone, and nefazodone reflect their shared classification as serotonin antagonist and reuptake inhibitors [1] [2] [17]. All three compounds demonstrate potent antagonism at serotonin 5-HT2A receptors combined with moderate inhibition of serotonin reuptake, establishing their distinctive mechanism of action within the antidepressant class [2] [15] [17]. This pharmacological profile distinguishes them from selective serotonin reuptake inhibitors and provides the basis for their classification as atypical antidepressants [1] [2].

The metabolic relationships among these triazole derivatives involve similar biotransformation pathways, with all three compounds undergoing extensive hepatic metabolism to produce pharmacologically active metabolites [14] [16]. The formation of meta-chlorophenylpiperazine represents a common metabolic pathway shared by etoperidone, trazodone, and nefazodone, contributing to their overlapping pharmacological effects [14]. This metabolic similarity has important implications for understanding the duration and intensity of pharmacological effects produced by these compounds [14] [16].

Pharmacokinetic ParameterEtoperidone Value
BioavailabilityHighly variable, as low as 12% [4]
Time to peak plasma concentration1.4-4.8 hours [4]
Terminal half-life21.7 hours [4]
Volume of distribution0.23-0.69 L/kg [4]
Number of metabolites21 different metabolites [16]
Unchanged drug in excreta<0.01% of dose [16]

The chemical relationships within this triazole derivative family extend to their synthetic pathways and structural modifications [10] [11]. Research in triazole chemistry has demonstrated that modifications to the substitution patterns on both the triazole and phenylpiperazine components can significantly alter pharmacological properties [11] [12]. The systematic exploration of these structure-activity relationships has informed the development of additional triazole-containing compounds with optimized therapeutic profiles [11] [25].

Etoperidone is a phenylpiperazine-substituted triazole derivative with the molecular formula C₁₉H₂₈ClN₅O and a molecular weight of 377.912 g/mol [1] [2] [3]. The compound exists as an achiral molecule with CAS registry number 52942-31-1 for the free base and 57775-22-1 for the hydrochloride salt [1] [3] [4].

The International Union of Pure and Applied Chemistry name for etoperidone is 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one [3] [5]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CCN1C(=O)N(CCCN2CCN(CC2)C3=CC=CC(Cl)=C3)N=C1CC [3] [4].

Elemental Composition

The percent composition of etoperidone by mass consists of carbon (60.39%), hydrogen (7.47%), chlorine (9.38%), nitrogen (18.53%), and oxygen (4.23%) [2] [5]. This composition reflects the complex heterocyclic nature of the compound, with a high nitrogen content indicative of its multiple nitrogen-containing ring systems.

Structural Features

The core structure of etoperidone comprises a 1,2,4-triazol-3-one ring system substituted with piperazine and chlorophenyl moieties [3] [6]. The molecule contains three distinct ring systems: a triazole ring, a piperazine ring, and a chlorophenyl ring [3] [6]. Key functional groups include the triazolone carbonyl, tertiary amine nitrogen atoms, and an aryl chloride substituent [3] [5].

The pharmacophore is characterized as a phenylpiperazine derivative, which classifies etoperidone among atypical antidepressants structurally related to trazodone and nefazodone [3] [6]. The molecule features one aromatic ring system (3-chlorophenyl) and multiple aliphatic chains including two ethyl groups attached to the triazole ring and a propyl linker connecting the triazole and piperazine moieties [3] [5].

Physical and Chemical Properties

Physical State and Appearance

Etoperidone exists as a solid crystalline powder at room temperature [7] [3] [5] [8]. The hydrochloride salt appears as an off-white to white crystalline solid, characterized by its crystalline structure [7] [5] [8]. The compound demonstrates typical properties of pharmaceutical crystalline materials with defined melting characteristics.

Thermal Properties

The hydrochloride salt of etoperidone exhibits a melting point range of 196-199°C with decomposition [7] [5] [8]. For the free base form, the boiling point has been determined to be 230°C at reduced pressure (0.5 mmHg) [5]. These thermal properties indicate reasonable thermal stability under normal storage conditions but susceptibility to degradation at elevated temperatures.

Solubility Characteristics

Etoperidone demonstrates differential solubility depending on its salt form and the solvent system [5]. The hydrochloride salt is soluble in water, making it suitable for aqueous pharmaceutical formulations [5]. In organic solvents, etoperidone shows solubility in alcohol and slight solubility in chloroform [5]. The compound is practically insoluble in acetone, benzene, and ether [5].

The pH of a 2% aqueous solution of the hydrochloride salt is 4.1 ± 0.2, indicating the acidic nature of the salt form [5]. This pH range is typical for pharmaceutical hydrochloride salts and affects the compound's stability and bioavailability characteristics.

Computed Molecular Properties

Computational analysis reveals several important physicochemical parameters for etoperidone [9] [10]. The logarithm of the partition coefficient between octanol and water ranges from 2.493 to 3.0, indicating moderate lipophilicity [9] [10]. The topological polar surface area is calculated as 42.4 Ų, which falls within the range typically associated with good membrane permeability [10].

The molecule contains no hydrogen bond donors but has four hydrogen bond acceptor sites [10]. With seven rotatable bonds, etoperidone demonstrates considerable conformational flexibility [10]. The heavy atom count of 26 and molecular complexity index of 506 reflect the substantial size and structural complexity of the molecule [10].

Mass Spectrometric Properties

Mass spectrometric analysis has established the monoisotopic mass as 377.1982382 g/mol and the exact mass as 377.1982 g/mol [10] [11]. These precise mass measurements are crucial for analytical identification and quantification of etoperidone in pharmaceutical and biological samples.

Spectroscopic and Analytical Properties

Mass Spectrometry

Gas chromatography-mass spectrometry studies have characterized the fragmentation pattern of etoperidone [12]. Under electron impact ionization conditions, etoperidone produces a characteristic fragmentation pattern with monitoring ions at m/z 225, which has been successfully utilized for quantitative analysis [12]. The mass spectral behavior provides valuable information for both identification and quantitative determination of the compound.

Chromatographic Properties

Gas chromatographic analysis using a non-polar stationary phase at 280°C yields a Kovats retention index of 3103 for etoperidone [13]. This retention behavior reflects the compound's moderate volatility and polarity characteristics, making it suitable for gas chromatographic analysis under appropriate conditions.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

377.1982382 g/mol

Monoisotopic Mass

377.1982382 g/mol

Boiling Point

499ºC at 760mmHg

Heavy Atom Count

26

Melting Point

197-198 ºC

UNII

KAI6MVO39Z

Related CAS

57775-22-1 (mono-hydrochloride)

Drug Indication

Etoperidone has been studied for the treatment of depression, tremors in Parkinson, extrapyramidal symptoms and male impotence. It is not certain if it was ever approved and marketed but its current status is withdrawn.

Mechanism of Action

The activity of etoperidone is made mainly by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a. Part of etoperidone structure contibutes to the activity in the α-adrenergic receptors.

Other CAS

52942-31-1

Absorption Distribution and Excretion

The absorption and bioavailability is highly variable between individuals and can be as low as 12%. The lower bioavailability is explained due to its high metabolism. The mean time to peak plasma concentration is ranged from 1.4-4.8 hours.
The elimination of an oral dose of etoperidone presents a division of 78.8% found in urine and 9.6% found in faeces. On the elimination route, less than 0.01% of the etoperidone dose is represented by the unchanged drug while the rest is formed by 21 different metabolites.
The high protein binding presented in etoperidone modulates its volume of distribution to a range of 0.23 to 0.69 L/kg.
The apparent clearance of etoperidone was 1.01 ml/min.

Metabolism Metabolites

Etoperidone is highly metabolized and it forms 21 different metabolites that can be found in plasma, urine and faeces. The metabolism of etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation and conjugation.
Etoperidone has known human metabolites that include 1-(3-Chlorophenyl)piperazine, 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-4-ethyl-5-(1-hydroxyethyl)-1,2,4-triazol-3-one, 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one, and 4,5-diethyl-2-propyl-1,2,4-triazol-3-one.

Wikipedia

Etoperidone

Biological Half Life

After oral administration of etoperidone the terminal half-life was 21.7 hours.

Dates

Last modified: 02-18-2024
Tatsumi M, Groshan K, Blakely RD, Richelson E: Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997 Dec 11;340(2-3):249-58. [PMID:9537821]
Cusack B, Nelson A, Richelson E: Binding of antidepressants to human brain receptors: focus on newer generation compounds. Psychopharmacology (Berl). 1994 May;114(4):559-65. [PMID:7855217]
Costa A, Martignoni E, Blandini F, Petraglia F, Genazzani AR, Nappi G: Effects of etoperidone on sympathetic and pituitary-adrenal responses to diverse stressors in humans. Clin Neuropharmacol. 1993 Apr;16(2):127-38. [PMID:8386590]
Caldwell GW, Wu WN, Masucci JA: Evaluation of the absorption, excretion and metabolism of [14C] etoperidone in man. Xenobiotica. 2001 Nov;31(11):823-39. doi: 10.1080/00498250110091758 . [PMID:11765144]
Lisciani R, Baldini A, Benedetti D, Campana A, Barcellona PS: Acute cardiovascular toxicity of trazodone, etoperidone and imipramine in rats. Toxicology. 1978 Jun;10(2):151-8. [PMID:684760]
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